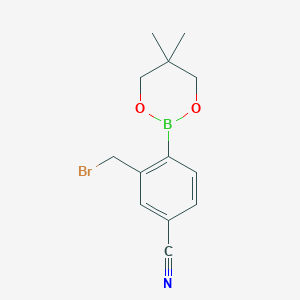
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a complex organic compound that features a bromomethyl group, a dioxaborinan ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the dioxaborinan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The dioxaborinan ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site, allowing the compound to participate in various chemical reactions. The dioxaborinan ring may also play a role in stabilizing intermediates and facilitating reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 3-Bromo-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Uniqueness
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to the presence of both a bromomethyl group and a dioxaborinan ring
Properties
CAS No. |
673456-15-0 |
|---|---|
Molecular Formula |
C13H15BBrNO2 |
Molecular Weight |
307.98 g/mol |
IUPAC Name |
3-(bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15BBrNO2/c1-13(2)8-17-14(18-9-13)12-4-3-10(7-16)5-11(12)6-15/h3-5H,6,8-9H2,1-2H3 |
InChI Key |
KQHSQBRFBNCDJB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)

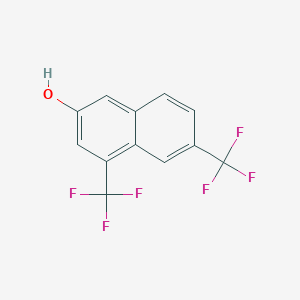
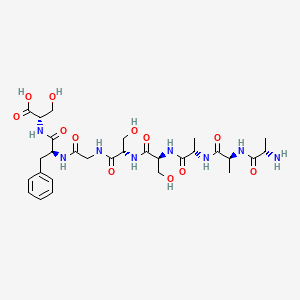
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)

![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


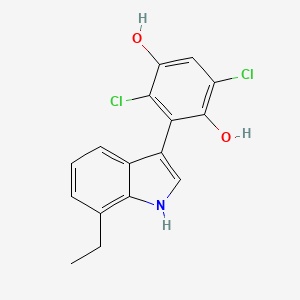
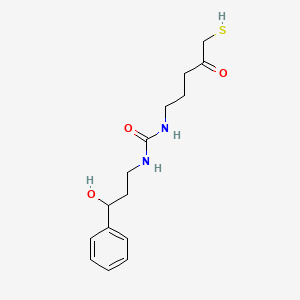
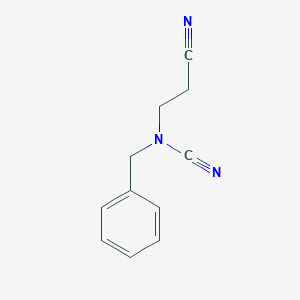
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
